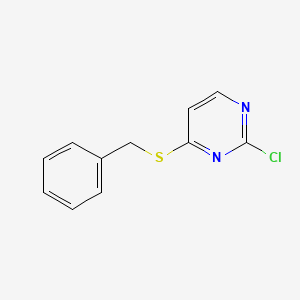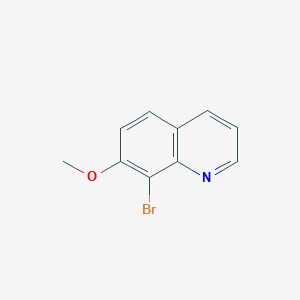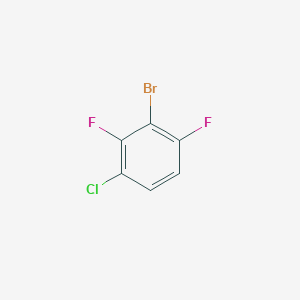
2-(5-Bromo-2-methylphenyl)acetic acid
Vue d'ensemble
Description
2-(5-Bromo-2-methylphenyl)acetic acid is a chemical compound with the CAS Number: 854646-94-9 and Linear Formula: C9H9BrO2 . It has a molecular weight of 229.07 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(5-Bromo-2-methylphenyl)acetic acid is 1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) and the InChI key is KZGAACARPAMSTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(5-Bromo-2-methylphenyl)acetic acid has a melting point of 93.5-94.5 °C and a predicted boiling point of 344.7±27.0 °C . Its predicted density is 1.533±0.06 g/cm3 . It should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Brominated aromatic compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, the work by Sonyanaik et al. (2018) demonstrates the utility of brominated compounds in facilitating the microwave-assisted, solvent-free synthesis of imidazoles, highlighting the role of such compounds in "green" chemistry practices due to their cost-effectiveness, simple procedures, and energy efficiency Sonyanaik et al., 2018.
Antimicrobial and Anticancer Activity
Derivatives of brominated aromatic acids have been evaluated for their bioactivity, including antimicrobial and anticancer properties. For example, Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, demonstrating their fair degree of antimicrobial activity Reddy et al., 2013. Similarly, Salahuddin et al. (2014) explored the anticancer evaluation of certain novel benzimidazole derivatives, indicating the potential of brominated compounds in the development of therapeutic agents Salahuddin et al., 2014.
Material Science
Brominated aromatic compounds have found applications in material science, particularly in the development of sensitive membrane electrodes for environmental monitoring. Khan and Akhtar (2011) investigated the adsorption thermodynamics of a chlorophenoxy acetic acid on a nano-composite, demonstrating the effectiveness of such materials in adsorbing pollutants from aqueous solutions Khan & Akhtar, 2011.
Natural Product Isolation and Characterization
Research on marine algae has led to the isolation and characterization of novel bromophenol derivatives with potential antioxidant activities, as demonstrated by Zhao et al. (2004) in their study on compounds isolated from the red alga Rhodomela confervoides Zhao et al., 2004. These studies highlight the natural occurrence and utility of brominated aromatic compounds in discovering bioactive molecules.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions .
Result of Action
Brominated compounds are known to participate in various biochemical reactions, which can lead to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Bromo-2-methylphenyl)acetic acid. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Other factors, such as pH and the presence of other chemicals, may also influence its action and efficacy .
Propriétés
IUPAC Name |
2-(5-bromo-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGAACARPAMSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679676 | |
| Record name | (5-Bromo-2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854646-94-9 | |
| Record name | 5-Bromo-2-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854646-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
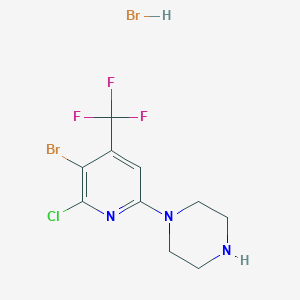
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1524255.png)
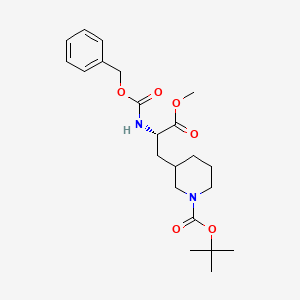
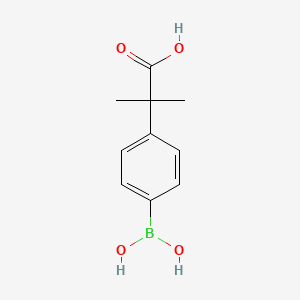


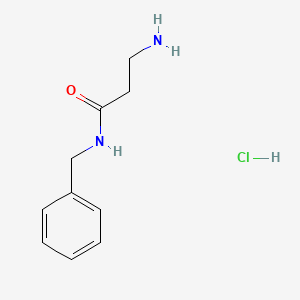


![Spiro[3.5]nonan-7-ylmethanamine](/img/structure/B1524267.png)
